N-(4-cyanophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Overview
Description
N-(4-CYANOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CYANOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . This method is versatile and economical, often performed without solvents or under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CYANOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-CYANOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a Bruton’s tyrosine kinase (BTK) inhibitor, which is valuable in the treatment of B-cell malignancies and autoimmune diseases.
Biological Research: The compound is studied for its antiproliferative activity in various cancer cell lines, showing promise as an antitumor agent.
Industrial Applications: It may be used in the development of new insecticides, given its structural similarity to other compounds with known insecticidal activities.
Mechanism of Action
The mechanism of action of N-(4-CYANOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE involves the inhibition of specific molecular targets, such as Bruton’s tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells . By inhibiting BTK, the compound disrupts these processes, leading to reduced proliferation and increased apoptosis of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibition and antiproliferative activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-(4-CYANOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is unique due to its specific structural features and potent BTK inhibitory activity, which distinguishes it from other similar compounds. Its ability to target the B-cell receptor signaling pathway makes it a promising candidate for the development of new therapeutic agents for B-cell malignancies and autoimmune diseases.
Properties
Molecular Formula |
C24H19N5O2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C24H19N5O2/c25-12-16-6-8-18(9-7-16)27-21(30)14-28-13-20(17-4-2-1-3-5-17)22-23(28)24(31)29(15-26-22)19-10-11-19/h1-9,13,15,19H,10-11,14H2,(H,27,30) |
InChI Key |
HVYUJPUPGNQQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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